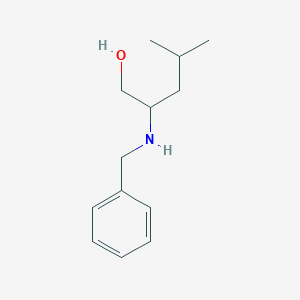

2-(Benzylamino)-4-methylpentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

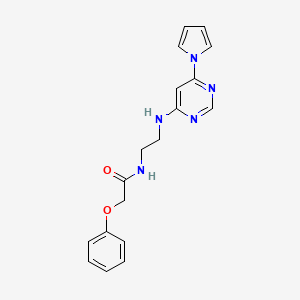

“2-(Benzylamino)-4-methylpentan-1-ol” is a complex organic compound. It contains a benzylamine group, which is an organic compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in various studies. For instance, a series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modifying cholinesterase inhibitors toward β-secretase inhibition . Another study reported the synthesis of 2-benzylamino-3-substituted quinazolines .

Scientific Research Applications

Extraction and Separation Techniques

- Quantitative Extraction of Iron(III): 4-methylpentan-2-ol, a related compound to 2-(Benzylamino)-4-methylpentan-1-ol, has been used for the quantitative extraction of iron(III) from hydrochloric acid solutions. This process involves stripping iron(III) with water and titrimetric determination, though certain elements like Mo(VI), W(VI), and Au(III) are co-extracted without interfering in the determination (Gawali & Shinde, 1974).

Catalysis and Material Synthesis

Catalysis in Oxide Systems

Research indicates that 4-methylpentan-2-ol plays a significant role in the catalytic behavior of oxide systems, including zirconium, cerium, and lanthanum oxides. These oxides, when used in the conversion of 4-methylpentan-2-ol, provide insights into the acid-base properties of the catalysts, which are crucial for industrial processes like polymer manufacturing (Cutrufello et al., 2002).

Synthesis of Benzomorphan Compounds

In the synthesis of certain benzomorphan compounds, derivatives of benzylamino and methylpentane (such as 5-benzylamino-3-methyl-2-pentene) are used as intermediates. This research provides an alternative synthesis pathway for compounds like pentazocine, which has applications in pharmaceuticals (Kametani et al., 1971).

Pharmaceutical and Chemical Research

- Synthesis of Peptidyl Difluoro-Aminopropionate: A derivative of benzylamino and methylpentane, specifically ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, is synthesized via the Reformatsky reaction. This compound is linked to the development of potential proteinase inhibitors, highlighting its importance in pharmaceutical research (Angelastro et al., 1992).

Food and Flavor Chemistry

- Aroma Compound in Onions: 3-Mercapto-2-methylpentan-1-ol, a structurally similar compound, has been identified as a powerful aroma compound in onions. This discovery has significance in the food industry, especially in flavor chemistry and food processing (Widder et al., 2000).

Properties

IUPAC Name |

2-(benzylamino)-4-methylpentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-11(2)8-13(10-15)14-9-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUIWPIKSQLDQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea](/img/structure/B2582024.png)

![1-[(4-Methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/no-structure.png)

![{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine](/img/structure/B2582026.png)

![N-(1-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide](/img/structure/B2582029.png)

![N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2582030.png)

![(4-Fluorophenyl)-[[1-(2,2,2-trifluoroethyl)tetrazol-5-yl]methyl]cyanamide](/img/structure/B2582036.png)

![2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2582038.png)

![1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2582047.png)